5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, nitro groups, and methoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The introduction of nitro groups into the aromatic rings. For example, nitration of 4-methoxyaniline and 3-nitroaniline can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitro-substituted anilines are then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the formation of the amide bond between the furan-2-carboxylic acid and the nitroaniline derivatives under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for nitration and automated systems for coupling and amidation reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Conversion of the methoxy group to a carboxylic acid.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or sulfonyl groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Studies often focus on the biological activity of the nitro and methoxy substituents and their effects on cellular pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide would depend on its specific application. In a biological context, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-N-(3-nitrophenyl)furan-2-carboxamide
- 5-(4-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
- 5-(4-methoxy-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups. The presence of both methoxy and nitro groups on different aromatic rings provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7/c1-27-13-5-6-14(15(10-13)21(25)26)16-7-8-17(28-16)18(22)19-11-3-2-4-12(9-11)20(23)24/h2-10H,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNRJQINCJMQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.